molecular formula C5H10N2O3 B559555 DL-Glutamine CAS No. 6899-04-3

DL-Glutamine

Cat. No.: B559555
CAS No.: 6899-04-3
M. Wt: 146.14 g/mol
InChI Key: ZDXPYRJPNDTMRX-UHFFFAOYSA-N
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Description

DL-Glutamine, also known as (±)-Glutamine, is a racemic mixture of the D- and L- forms of the amino acid glutamine. It is a non-essential amino acid that plays a crucial role in various metabolic processes. Glutamine is the most abundant amino acid in the human body and is involved in protein synthesis, nitrogen transport, and immune function .

Mechanism of Action

Target of Action

DL-Glutamine, a form of the amino acid glutamine, plays a crucial role in various physiological functions. It primarily targets immune cells, muscle cells, and neurons . In immune cells, this compound is recognized as an immunonutrient, playing key roles in their activation and function . In muscle cells, it acts as a muscular maintainer . In neurons, it serves as a neuronal mediator .

Mode of Action

This compound interacts with its targets by participating in various metabolic processes. For instance, it provides the ®-glutamate required for cell wall biosynthesis . It also converts L- or D-glutamate to D- or L-glutamate, respectively . This interaction results in changes such as the modulation of physiological functions like immune enhancement, nitrogen transport, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .

Biochemical Pathways

This compound affects several biochemical pathways. It plays key roles in the tricarboxylic acid (TCA) cycle, heat shock protein responses, and antioxidant systems . It is also involved in inter-organ ammonia transport . Furthermore, it participates in the brain glutamate/gamma-amino butyric acid cycle . These pathways have downstream effects on various cellular functions and metabolic processes.

Pharmacokinetics

This compound is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and serves as an important energy source for many cells . .

Result of Action

The action of this compound results in molecular and cellular effects that contribute to its role in cell metabolism. It participates in tricarboxylic acid (TCA) cycle supplementation and the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids . Thus, this compound deprivation suppresses cancer growth and even induces cell death in several cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in situations of extreme stress like intensive exercise or illness, the body may need more this compound than it can produce . Additionally, glutamine supplementation might have a positive effect on fasting plasma glucose and C-reactive protein, both of which are crucial as cardio-metabolic risk factors .

Biochemical Analysis

Biochemical Properties

DL-Glutamine interacts with a range of enzymes, proteins, and other biomolecules. It is involved in the assembly of cellular building blocks, including nucleotides and amino acids . It also plays a fundamental role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function by influencing cell signaling pathways, gene expression, and cellular metabolism . It is especially significant in cancer cell survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It affects metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Glutamine can be synthesized through several methods. One common approach involves the chemical synthesis from DL-glutamic acid. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using microorganisms. The steps include:

Chemical Reactions Analysis

Types of Reactions: DL-Glutamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-Glutamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

DL-Glutamine can be compared with other similar compounds such as L-glutamine and D-glutamine:

References

Properties

IUPAC Name

2,5-diamino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXPYRJPNDTMRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044304
Record name DL-Glutamine
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Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6899-04-3, 585-21-7, 56-85-9
Record name Glutamine
Source CAS Common Chemistry
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Record name DL-Glutamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-Glutamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97925
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Record name glutamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27421
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Record name DL-Glutamine
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Record name Glutamine
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Record name GLUTAMINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the metabolism of DL-Glutamine in tumor cells?

A1: Research suggests that this compound metabolism might be disrupted in tumor cells treated with certain anti-tumor agents. Studies using sarkomycin on Yoshida ascites tumor cells showed that while the drug increased free glutamine levels in cells and ascitic fluid, it did not hinder the cells' ability to uptake and convert labeled this compound-2-14C to glutamic acid in vitro. [] This points to a potential intracellular origin of the accumulated glutamine and suggests sarkomycin may interfere with glutamine utilization rather than uptake or conversion. []

Q2: Are there differences in this compound levels between tumor cells growing in susceptible versus resistant hosts?

A2: Yes, studies on Yoshida ascites tumor cells in susceptible (J strain) and resistant (Wistar) rats revealed consistently higher levels of free glutamine in tumor cells grown in the resistant rats. [] This observation aligns with similar findings in mice bearing the C1498 leukemia, suggesting a potential link between altered glutamine metabolism and tumor resistance. []

Q3: Does this compound play a role in the immune response during allergic asthma?

A3: Research suggests a potential link between this compound and the regulation of T helper cell balance in allergic asthma. Studies on Guominkang formula, a traditional Chinese medicine, showed its efficacy in alleviating inflammation in an eosinophilic asthma mouse model. This effect was attributed to the modulation of Th1/2 and Treg/Th17 cell balance. [, ] Interestingly, metabolomic analysis identified this compound and L-Pyroglutamic acid as potential metabolic biomarkers associated with this immunomodulatory effect. [, ]

Q4: Is there a method to measure how substances interact with ethanol and affect behavior?

A5: Yes, a study describes a method using a continuous avoidance-type behavioral performance schedule in rats to assess the impact of test agents on ethanol-induced behavioral changes. [] The method quantifies the influence of a test agent on ethanol-treated rats' performance using a parameter called "rideouts," which represents the percentage of shocks not terminated. [] Interestingly, several amino acids, including this compound, showed significant rideout activity, suggesting their potential to modulate ethanol's effects on behavior. []

Q5: Can this compound be chemically synthesized?

A6: Yes, this compound can be synthesized chemically. One reported method utilizes a multi-step process starting from Phthalic anhydride and Glutamic acid, eventually leading to the formation of N-Phthalyl-DL-Glutamine. [] This synthesized compound can then be used for various research purposes, including studying its biological activity and potential applications. []

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